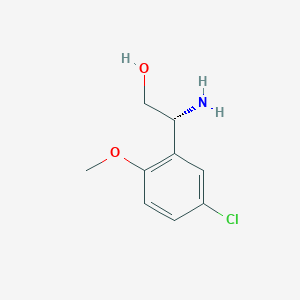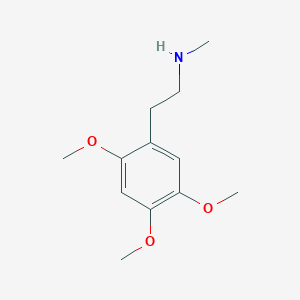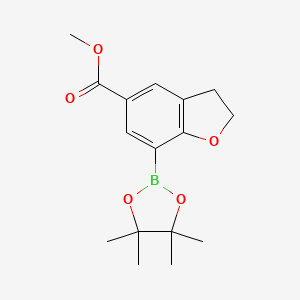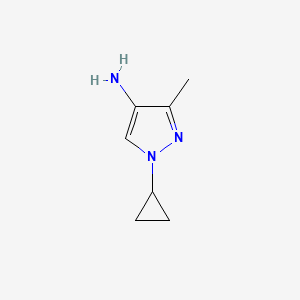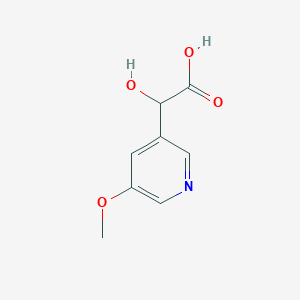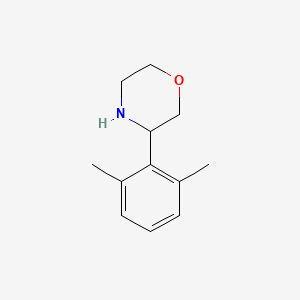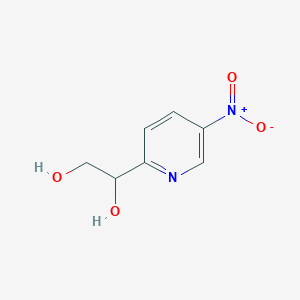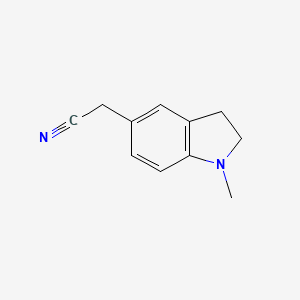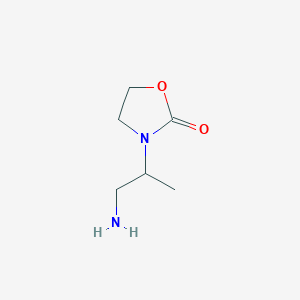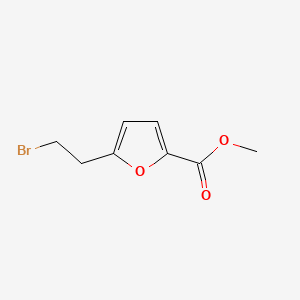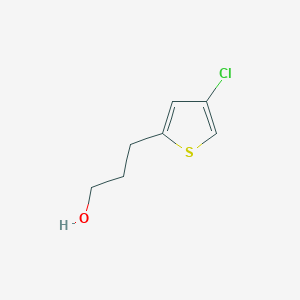
3-(4-Chlorothiophen-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a chlorinated thiophene ring attached to a propanol chain, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorothiophen-2-yl)propan-1-ol typically involves the chlorination of thiophene followed by the addition of a propanol group. One common method involves the reaction of 4-chlorothiophene with propanal in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
化学反应分析
Types of Reactions
3-(4-Chlorothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 3-(4-Chlorothiophen-2-yl)propanal or 3-(4-Chlorothiophen-2-yl)propanone.
Reduction: 3-(4-Thiophen-2-yl)propan-1-ol or 3-(4-Chlorothiophen-2-yl)propane.
Substitution: 3-(4-Aminothiophen-2-yl)propan-1-ol or 3-(4-Alkoxythiophen-2-yl)propan-1-ol
科学研究应用
3-(4-Chlorothiophen-2-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-(4-Chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chlorinated thiophene ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(4-Bromothiophen-2-yl)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylthiophen-2-yl)propan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(4-Chlorothiophen-2-yl)propan-1-ol is unique due to its combination of a chlorinated thiophene ring and a propanol chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H9ClOS |
|---|---|
分子量 |
176.66 g/mol |
IUPAC 名称 |
3-(4-chlorothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9ClOS/c8-6-4-7(10-5-6)2-1-3-9/h4-5,9H,1-3H2 |
InChI 键 |
UQQMCKLIRFRWTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1Cl)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
